REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([OH:7])[CH2:2]1.[C:8](OC)(=[O:23])[C:9]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[OH:10].C[O-].[Na+].Cl>CO.C1C=CC=CC=1>[C:8]([O:7][CH:3]1[CH2:4][CH2:5][CH2:6][NH:1][CH2:2]1)(=[O:23])[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[OH:10] |f:2.3|
|
Name
|
4A
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)(C1=CC=CC=C1)C1=CC=CC=C1)(=O)OC
|
Name
|
sodium methoxide
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
N1CC(CCC1)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C(O)(C1=CC=CC=C1)C1=CC=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer, a reflux condenser
|
Type
|
CUSTOM
|
Details
|
down through the reflux condensation
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
CUSTOM
|
Details
|
the organic solvent layer was removed
|
Type
|
CUSTOM
|
Details
|
The aqueous solution layer obtained
|
Type
|
WASH
|
Details
|
was washed twice with 50 ml of ether
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was subjected to ether extraction
|
Type
|
CUSTOM
|
Details
|
the ether layer obtained
|
Type
|
WASH
|
Details
|
was washed twice with 50 ml of water
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
After removing the drying agent
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
thus obtaining an oily residue
|
Type
|
CUSTOM
|
Details
|
this residue was recrystallized from ether-hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)(C1=CC=CC=C1)C1=CC=CC=C1)(=O)OC1CNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |